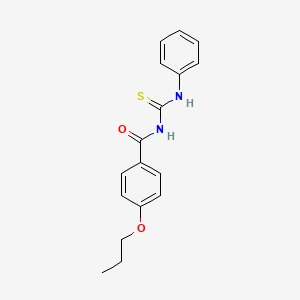![molecular formula C21H18ClNO B5141957 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BPP is a ketone derivative that exhibits unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is known to bind to the hydrophobic pockets of proteins, leading to changes in protein conformation and function. The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is still under investigation, but studies have shown that it can induce changes in protein structure and function, leading to altered biological activity.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its ability to act as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research. One potential application is in the development of new cancer therapeutics. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another direction for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research is in the study of protein-protein interactions in various biological systems. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be used to monitor changes in protein conformation and interactions in real-time, providing valuable insights into biological processes. Additionally, 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be modified to target specific proteins, making it a valuable tool for studying individual proteins and their interactions.
Métodos De Síntesis
The synthesis of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloroaniline to yield 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone. This method has been optimized to produce high yields of pure 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, making it a cost-effective and efficient process for obtaining the compound.
Aplicaciones Científicas De Investigación
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be conjugated to proteins and used to monitor changes in protein conformation and interactions in real-time. This technique has been used to study the dynamics of protein-protein interactions in various biological systems.
Propiedades
IUPAC Name |
3-(3-chloroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTMZRJLGHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloroanilino)-1-(4-phenylphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)
